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Overview of Acoziborole Clinical Trials

Trial / Study
Name

Phase Primary Objectives
Key Design
Elements

Population &
Status

Pivotal Phase
II/III Trial [1]

II/III Assess safety &

efficacy of a single oral
dose for Stage 1 & 2

HAT [1]

Open-label, single-

arm; 18-month post-
treatment follow-up

[1]

208 adults in

DRC & Guinea;
Completed [1]

Safety Study
in
Seropositive
Individuals [1]
[2]

IIIb /

Interventional

Evaluate safety &

effectiveness of
treating seropositive,

parasitologically
unconfirmed

individuals [2]

One-arm, open-label,

non-randomized,
multicentre clinical

trial nested within an
epidemiological study

[2]

1,208

seropositive
participants in

DRC;
Recruitment

ongoing (as of
2024) [1]

ACOZI-KIDS
Paediatric
Study [1]

Paediatric Develop & register a
single-dose, oral

treatment for children
(1-14 years) [1]

Clinical trial to
determine appropriate

dosing and safety in
paediatric population

[1]

Children (1-14
yrs) in DRC;

Recruitment of
younger children

(10-40 kg)
ongoing in 2024

[1]
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Trial / Study
Name

Phase Primary Objectives
Key Design
Elements

Population &
Status

Phase I Study
[3]

I Determine safety,

tolerability,
pharmacokinetics, and

optimal therapeutic
dose in healthy

volunteers [3]

Randomized, double-

blind, placebo-
controlled SAD study

with cohorts;
bioequivalence of

formulations also
assessed [3]

128 healthy

adult males of
sub-Saharan

origin;
Completed [3]

Detailed Protocol Design and Methodologies

Trial Objectives and Rationale

The overarching goal of the acoziborole clinical program is to provide a tool that could strengthen efforts

towards the sustainable elimination of gambiense Human African Trypanosomiasis (g-HAT) [1]. The

specific objectives of the trials include:

Simplifying Treatment: Moving from multi-dose, hospitalized regimens (like NECT) or a 10-day oral

regimen (fexinidazole) to a single oral dose administered in an outpatient setting [1] [3].
Targeting the Reservoir: The STROGHAT study tests the hypothesis that treating individuals who

are seropositive but have no parasitological confirmation of disease could help eliminate the parasite
from its human reservoir, thereby interrupting transmission [2].

Ensuring Broad Applicability: The program includes specific studies to extend the treatment's use
to paediatric populations [1].

Key Experimental Protocols

1. Participant Recruitment and Dosing

Patient Populations: Trials are conducted in active g-HAT endemic regions, primarily in the

Democratic Republic of Congo (DRC) and Guinea [1]. Populations include:
Confirmed HAT patients (Stage 1 and 2) for the pivotal trial [1].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10042906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042906/
https://www.smolecule.com/products/s517100?utm_src=pdf-body
https://dndi.org/research-development/portfolio/acoziborole/
https://dndi.org/research-development/portfolio/acoziborole/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042906/
https://dndi.org/scientific-articles/2025/the-stroghat-study-protocol-an-intervention-study-to-evaluate-safety-effectiveness-and-feasibility-of-treating-gambiense-hat-seropositive-subjects-with-acoziborole/
https://dndi.org/research-development/portfolio/acoziborole/
https://dndi.org/research-development/portfolio/acoziborole/
https://dndi.org/research-development/portfolio/acoziborole/
https://www.smolecule.com/products/s517100?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


g-HAT seropositive, parasitologically negative individuals for the STROGHAT study [2].

Paediatric patients (1-14 years old) in the ACOZI-KIDS trial [1].
Dosing Regimen: The therapeutic dose was established in Phase I studies as a single 960 mg oral
dose (administered as three 320 mg tablets) under fasted conditions [1] [3].

2. Pharmacokinetic (PK) Assessment (Phase I) The Phase I trial established the foundational PK profile of

acoziborole [3].

Methodology: A single ascending dose (SAD) study in healthy volunteers. Blood samples were
collected over an extended period (up to 6 months in some cases) due to the drug's long half-life [3].

Key Parameters Monitored:
C~max~: Maximum plasma concentration.

T~max~: Time to reach C~max~.
AUC: Area under the plasma concentration-time curve.

t~1/2~: Elimination half-life.
Data Analysis: Non-compartmental analysis was used to determine PK parameters. The protocol

was adapted to investigate enterohepatic recirculation using activated charcoal [3].

3. Safety and Efficacy Monitoring (Phase II/III and beyond)

Primary Endpoints:

Efficacy: For the pivotal trial, success at 18 months post-treatment, defined as survival, no
clinical signs of HAT progression, no trypanosomes in any body fluid, and a CSF white blood

cell count ≤ 20 cells/μL [1].
Safety: Incidence and severity of Adverse Events (AEs), changes in clinical laboratory tests

(haematology, biochemistry, urinalysis), vital signs, and ECG findings [1] [3].
Follow-up Duration: Given the progressive nature of HAT and the drug's long half-life, the pivotal

trial included an 18-month follow-up period for all patients to confirm a lasting cure [1].

The following diagram illustrates the high-level workflow for the development and evaluation of

acoziborole, from its mechanism of action to clinical trial outcomes.
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Acoziborole Administration
(Single 960 mg Oral Dose)

Proposed Mechanism of Action

• CPSF3 Destabilization
• Inhibition of mRNA Processing

• Inhibition of Polypeptide Translation
• Reduced Endocytosis

Trypanocidal Effect

Clinical Trial Evaluation

• 18-Month Follow-up
• Survival, No Parasites,

CSF WBC ≤ 20/μL

• Safety in Seropositive
& Paediatric Populations

Goal: HAT Elimination

Click to download full resolution via product page

Data Management and Statistical Analysis

Data Cleaning and Monitoring: Trials like the safety study in seropositive participants involve

ongoing data cleaning and monitoring, with results expected after follow-up completion and data lock
[1].

Study Registration: The Phase I study was registered on ClinicalTrials.gov (NCT01533961) [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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